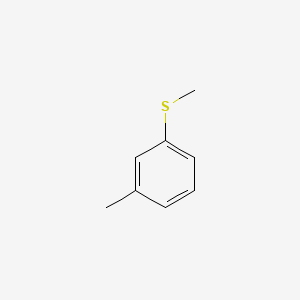

Methyl m-tolyl sulfide

Description

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

| Bond/Group | Frequency Range | Intensity |

|---|---|---|

| C–H (aromatic) | 3100–3000 | Medium |

| C–S (stretch) | 700–600 | Strong |

| CH₃ (bend) | 1380–1370 | Medium |

Nuclear Magnetic Resonance (NMR)

- 2.31 (s, 3H, SCH₃)

- 2.36 (s, 3H, Ar–CH₃)

- 6.95–7.20 (m, 4H, aromatic protons)

- 15.4 (SCH₃)

- 21.1 (Ar–CH₃)

- 126.8–137.2 (aromatic carbons)

Mass Spectrometry (MS):

- Molecular Ion Peak : m/z 138.05 (M⁺)

- Fragmentation Patterns :

- m/z 123 (loss of –CH₃)

- m/z 91 (tropylium ion, C₇H₇⁺)

X-ray Crystallographic Data

As of current literature, no X-ray crystallographic data for this compound has been reported. Structural insights are primarily derived from spectroscopic and computational analyses.

Properties

IUPAC Name |

1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQVSQDSAZSABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197618 | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-77-5 | |

| Record name | 1-Methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, methyl m-tolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4886-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl m-tolyl sulfide (C8H10S), also known as 3-methylthioanisole, is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including oxidation processes, enzymatic reactions, and potential applications in synthetic chemistry.

- Molecular Formula : C8H10S

- Molecular Weight : 138.23 g/mol

- CAS Number : 4886-77-5

Oxidation Reactions

One of the significant areas of research surrounding this compound is its oxidation. The oxidation of this compound can yield various products, including sulfoxides, which are valuable intermediates in organic synthesis.

Case Study: Enzymatic Oxidation

A study demonstrated that this compound undergoes oxidation using Saccharomyces cerevisiae (baker's yeast) as a biocatalyst. This process yielded R-sulfoxide with high enantiomeric excess (92% ee) and good yield (60%) after purification. The study emphasized the simplicity and effectiveness of using yeast for such transformations, making it accessible for non-experts in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceuticals. Its structural similarity to other thioether compounds suggests potential efficacy against various microbial strains.

Toxicological Profile

The compound is classified as an irritant and poses certain health risks if mishandled. Acute toxicity studies have indicated that it may cause irritation upon contact with skin or eyes, necessitating proper safety measures during handling .

Comparison of Oxidation Methods

The following table summarizes different methods for oxidizing this compound and their respective yields:

| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Baker's Yeast | Saccharomyces cerevisiae | 60 | 92 |

| Chloroperoxidase | Hydrogen Peroxide | Varies | Not specified |

| Heteropoly Tungstates | Tungstate Compounds | Varies | Not specified |

Internal Dynamics and Structural Analysis

Recent studies utilizing rotational spectroscopy have provided insights into the internal dynamics of methyl m-tolyl sulfoxide in the gas phase. The research revealed a single conformer with low-barrier internal rotation, indicating a unique interaction between the sulfur atom and the adjacent methyl group. This finding has implications for understanding the stereochemistry and reactivity of sulfoxides .

Scientific Research Applications

Chemical Synthesis

1. Precursor for Sulfoxides and Sulfones

Methyl m-tolyl sulfide serves as a precursor in the synthesis of sulfoxides and sulfones. The oxidation of MMTS can be achieved using various oxidizing agents such as hydrogen peroxide or ruthenium tetroxide, resulting in the formation of methyl m-tolyl sulfoxide (MTSO) and methyl m-tolyl sulfone, respectively. These oxidation reactions are significant in organic synthesis, providing pathways to more complex molecules.

2. Catalytic Reactions

MMTS has been explored as a catalyst in several organic reactions. For example, studies have demonstrated its utility in C–S borylation reactions, where it acts as a substrate for the introduction of boron into aryl sulfides, facilitating further functionalization of these compounds . Additionally, MMTS has been utilized in the preparation of homoallylic alcohols through allylation reactions involving aldehydes .

Biological Applications

1. Potential Biological Interactions

While direct research on the biological effects of MMTS is limited, its structural similarities to other thioethers suggest possible interactions within biological systems. Thioethers can participate in hydrogen bonding and may interact with proteins containing thiol groups. This interaction potential warrants further investigation into MMTS's role in biochemical pathways or as a potential therapeutic agent.

Case Study 1: Oxidation Mechanisms

A notable study investigated the oxidation of MMTS using baker's yeast as a biocatalyst. The results indicated that this method could produce sulfoxides with high enantiomeric excess, showcasing the compound's potential for use in asymmetric synthesis . This biocatalytic approach highlights the environmental benefits of using biological systems for chemical transformations.

Case Study 2: Spectroscopic Analysis

Recent research employed advanced spectroscopic techniques to analyze the internal dynamics of related compounds such as methyl p-tolyl sulfoxide. Although focused on p-substituted derivatives, insights into molecular behavior and reactivity can inform studies on MMTS . Understanding these dynamics is crucial for predicting reactivity patterns and optimizing synthetic routes.

Comparison with Similar Compounds

Positional Isomers: Ethyl m-Tolyl vs. Ethyl p-Tolyl Sulfide

Ethyl m-tolyl sulfide (CAS 34786-24-8) and ethyl p-tolyl sulfide (CAS 622.63-9) differ in the substituent position on the toluene ring (meta vs. para). Key comparisons:

| Property | Ethyl m-Tolyl Sulfide | Ethyl p-Tolyl Sulfide |

|---|---|---|

| Enthalpy of Vaporization (ΔvH) | 43.5 kJ/mol | 43.6 kJ/mol |

| Boiling Point Range | 472–502 K (199–229°C) | 473–503 K (200–230°C) |

Alkyl Chain Variation: tert-Butyl and Isobutyl Derivatives

tert-Butyl m-tolyl sulfide (NIST data ) and isobutyl(m-tolyl) sulfide (CAS 54576-36-2 ) exhibit bulkier alkyl groups, altering steric and electronic properties:

| Property | Methyl m-Tolyl Sulfide | Isobutyl(m-Tolyl) Sulfide |

|---|---|---|

| Molecular Weight | 138.23 g/mol | 180.31 g/mol |

| Boiling Point | ~190°C (est.) | 251.5°C (predicted) |

| Density | ~0.96 g/cm³ | 0.96±0.1 g/cm³ |

Functional Group Analogs: Chloromethyl Methyl Sulfide

Chloromethyl methyl sulfide (CAS 2373-51-5) replaces the toluene ring with a chlorine atom, significantly altering reactivity and hazards :

| Property | This compound | Chloromethyl Methyl Sulfide |

|---|---|---|

| Hazards | Low-moderate toxicity | Severe irritant; releases HCl |

| Applications | Pharmaceutical intermediates | Polymer synthesis |

Structural Isomers: Allyl Methyl Sulfide

Allyl methyl sulfide (CAS 1018288-14-6) features an allyl (–CH₂CH₂CH₂) group instead of a toluene ring, leading to distinct applications:

| Property | This compound | Allyl Methyl Sulfide |

|---|---|---|

| Odor/Flavor | Mild sulfur odor | Pungent (garlic-like) |

| Applications | Synthetic intermediate | Flavoring agent |

Phase-Change Enthalpies

This compound’s vaporization enthalpy is comparable to ethyl analogs (~43–44 kJ/mol), suggesting similar intermolecular forces despite structural differences .

Preparation Methods

Direct Alkylation of m-Toluenethiol with Methyl Halides

The most commonly employed synthetic route for methyl m-tolyl sulfide is the nucleophilic substitution reaction between m-toluenethiol and methyl halides (typically methyl iodide or methyl bromide) under basic conditions.

- Reagents: m-Toluenethiol, methyl iodide (CH3I)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)

- Base: Potassium carbonate (K2CO3) or similar mild bases

- Temperature: 60–80°C

- Reaction Time: 6–12 hours

Mechanism: The thiolate anion, generated by deprotonation of m-toluenethiol with K2CO3, acts as a nucleophile attacking the methyl iodide via an S_N2 mechanism to form this compound.

Purification: The product is typically purified by vacuum distillation or column chromatography using silica gel with hexane/ethyl acetate mixtures.

Characterization: Confirmation of the compound is done by proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The aromatic methyl group appears around δ ~2.3 ppm and the methyl sulfide protons at δ ~3.1–3.4 ppm in ¹H NMR spectra.

| Parameter | Details |

|---|---|

| Molecular Formula | C8H10S |

| Molecular Weight | 138.23 g/mol |

| CAS Number | 4886-77-5 |

| Solvent | DMF |

| Base | K2CO3 |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Purification Method | Vacuum distillation, chromatography |

Biocatalytic Synthesis via Enzymatic Oxidation (Related Insight)

A notable study demonstrated the use of Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst to oxidize methyl p-tolyl sulfide to its corresponding sulfoxide with high enantiomeric excess (92% ee) and good yield (60%). While this is an oxidation process rather than a direct preparation of this compound, the methodology highlights the mild and environmentally friendly approaches available for functionalizing related sulfides.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | m-Toluenethiol + methyl iodide, K2CO3, DMF, 60–80°C, 6–12 h | Straightforward, high yield, scalable | Requires handling of methyl iodide, moderate reaction time |

| Catalytic Oxidation (Derivatives) | This compound + H2O2, SiW11MnC catalyst, acetonitrile, 40°C, 1 h | High selectivity for oxidation products | Not a direct synthesis method for sulfide |

| Biocatalytic Oxidation | Methyl p-tolyl sulfide + S. cerevisiae, ethanol, ambient temperature | Environmentally friendly, high enantioselectivity | Limited to oxidation, not sulfide synthesis |

Research Findings and Notes

- The nucleophilic substitution method remains the gold standard for laboratory-scale synthesis of this compound due to its simplicity and reproducibility.

- Reaction parameters such as solvent choice, base strength, temperature, and reaction time significantly influence the yield and purity.

- Purification techniques must be carefully selected to avoid degradation or loss of product.

- Analytical techniques including ¹H NMR, IR, and MS are critical for confirming the identity and purity of the synthesized compound.

- Although oxidation methods and biocatalytic processes are more relevant for derivative synthesis, they provide insight into the compound’s chemical behavior and potential functionalization routes.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for Methyl m-tolyl sulfide?

- Methodology : Synthesis typically involves nucleophilic substitution or sulfide formation via thiols and alkyl halides. For example, reacting m-toluenethiol with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Ensure characterization by H/C NMR, IR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assign peaks for the methyl group (δ ~2.3 ppm for aromatic CH₃) and sulfide protons (δ ~3.1–3.4 ppm for SCH₃).

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns.

- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and stability under varying conditions.

- Report melting points, boiling points, and solubility profiles. Always compare data with literature values for validation .

Q. How should researchers design experiments to study the reactivity of this compound in electrophilic substitution reactions?

- Experimental Design :

- Use controlled conditions (temperature, solvent polarity, catalysts) to monitor regioselectivity.

- For Friedel-Crafts alkylation, employ Lewis acids (e.g., AlCl₃) and track product distribution via GC-MS.

- Include negative controls (e.g., absence of catalyst) and replicate trials to ensure reproducibility. Document deviations from expected outcomes and cross-reference with mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Replicate Studies : Ensure identical instrumentation (e.g., TGA heating rates, sample size) and purity standards.

- Error Analysis : Calculate uncertainties in decomposition temperatures using statistical methods (e.g., standard deviation across triplicate runs).

- Cross-Validation : Compare results with alternative techniques (e.g., differential scanning calorimetry) and literature. Address discrepancies by evaluating sample history (e.g., moisture content, storage conditions) .

Q. What strategies optimize reaction yields when using this compound as a ligand in catalytic systems?

- Optimization Framework :

- DoE (Design of Experiments) : Vary ligand-to-metal ratios, solvent systems, and reaction times systematically.

- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or HPLC).

- Computational Modeling : Use DFT calculations to predict electronic effects of the m-tolyl group on catalyst activity. Validate with experimental turnover numbers (TONs) and selectivity data .

Q. How should researchers address challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Crystallization Protocol :

- Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation or diffusion methods.

- For disordered structures (e.g., methyl group rotation), refine occupancy factors using software like SHELXL.

- Report crystallographic parameters (e.g., space group, R-factors) and compare with analogous sulfides to identify packing trends .

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound analogs?

- Data Analysis :

- Use nonlinear regression to calculate IC₅₀/EC₅₀ values (e.g., GraphPad Prism).

- Apply ANOVA for comparing treatment groups and Tukey’s post-hoc test for pairwise differences.

- Report confidence intervals and effect sizes to avoid overreliance on p-values. Include raw data in supplementary materials for transparency .

Methodological Guidelines

- Data Reporting : Follow journal-specific requirements for experimental sections, including reagent sources, spectral data, and statistical methods .

- Reproducibility : Document all parameters (e.g., reaction scales, instrument calibration) in supplementary files. Use IUPAC nomenclature and cite prior syntheses to avoid redundancy .

- Conflict Resolution : For contradictory results, conduct meta-analyses of published data and highlight contextual factors (e.g., synthetic routes, analytical techniques) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.